(1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene
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Description
(1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.088. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Ligand Synthesis
(1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene has been utilized in the synthesis of novel ligands containing azole fragments bonded with cyclopentadienyl via nitrogen. These ligands have applications in olefin polymerization catalysis. A study by Lebedev et al. (2009) outlines the Pd-catalyzed cross-coupling reactions to obtain such ligands, providing insights into their structural and functional characteristics in organometallic chemistry (Lebedev et al., 2009).
Molecular Structure and Vibrational Studies
The molecular structure and vibrational characteristics of 2,3-dihydro-1H-indene and its derivatives have been studied using density functional theory calculations. Research by Prasad et al. (2010) focuses on the equilibrium geometries and harmonic frequencies of these molecules, contributing to our understanding of their reactive and polar nature (Prasad et al., 2010).
NMR Analysis
NMR (Nuclear Magnetic Resonance) analysis is another significant area where this compound is relevant. Spiteller et al. (2005) conducted an in-depth study, providing detailed NMR assignments and insights into the molecular structure of related compounds (Spiteller et al., 2005).
Organic Synthesis
The compound has implications in organic synthesis, particularly in the formation of specific types of hydrocarbons and intermediates. Research by Hu et al. (2022) describes the synthesis of 2,3-dihydro-1H-inden-1-one derivatives through decarbonylative cycloaddition, showcasing its potential in organic synthetic pathways (Hu et al., 2022).
Stereochemical Analysis
The stereochemical properties of derivatives of 2,3-dihydro-1H-indene have been extensively studied. For instance, Michals et al. (1993) investigated the absolute configuration of certain derivatives, contributing to the knowledge of chiral serotonin uptake inhibitors (Michals et al., 1993).
Properties
IUPAC Name |
(1R)-1-azido-4-bromo-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGBORJZUJVFL-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N=[N+]=[N-])C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.